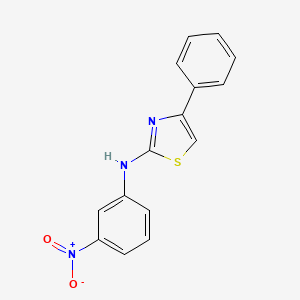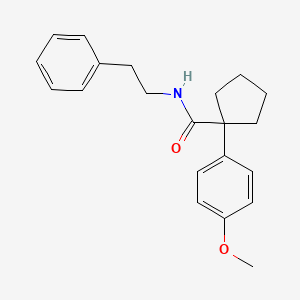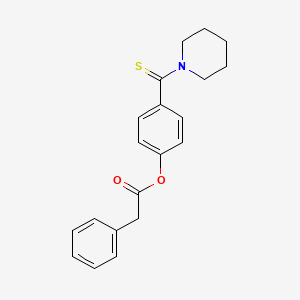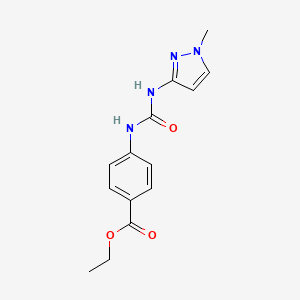
N-(3-nitrophenyl)-4-phenyl-1,3-thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-nitrophenyl)-4-phenyl-1,3-thiazol-2-amine: is an organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a nitrophenyl group at the nitrogen atom and a phenyl group at the fourth position of the thiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-nitrophenyl)-4-phenyl-1,3-thiazol-2-amine typically involves the condensation of 3-nitroaniline with a thioamide derivative. A common synthetic route includes the following steps:
Formation of Thioamide: The thioamide is prepared by reacting a suitable amine with carbon disulfide and an alkyl halide under basic conditions.
Cyclization: The thioamide is then reacted with 3-nitroaniline in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the thiazole ring.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The nitro group in N-(3-nitrophenyl)-4-phenyl-1,3-thiazol-2-amine can undergo reduction to form the corresponding amine derivative. This reaction is typically carried out using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The thiazole ring can participate in nucleophilic substitution reactions. For example, the hydrogen atom at the second position of the thiazole ring can be replaced by various electrophiles under appropriate conditions.
Coupling Reactions: The compound can undergo coupling reactions with aryl halides in the presence of a palladium catalyst to form biaryl derivatives.
Common Reagents and Conditions:
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), sodium borohydride (NaBH4).
Dehydrating Agents: Phosphorus oxychloride (POCl3), thionyl chloride (SOCl2).
Catalysts: Palladium catalysts (Pd/C, Pd(OAc)2).
Major Products:
Amine Derivatives: Reduction of the nitro group yields the corresponding amine.
Biaryl Derivatives: Coupling reactions with aryl halides produce biaryl compounds.
Aplicaciones Científicas De Investigación
Chemistry: N-(3-nitrophenyl)-4-phenyl-1,3-thiazol-2-amine is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that thiazole derivatives exhibit antimicrobial, antifungal, and anticancer activities. This compound may serve as a lead compound for the development of new therapeutic agents.
Medicine: The compound’s potential medicinal applications include its use as a precursor for drug development. Researchers are exploring its efficacy in treating various diseases, including bacterial infections and cancer.
Industry: In the industrial sector, this compound is used in the production of advanced materials. Its unique electronic and optical properties make it valuable in the development of sensors, molecular switches, and other electronic devices.
Mecanismo De Acción
The mechanism of action of N-(3-nitrophenyl)-4-phenyl-1,3-thiazol-2-amine is primarily attributed to its ability to interact with specific molecular targets. The compound’s nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components. Additionally, the thiazole ring can bind to various enzymes and receptors, modulating their activity and leading to the desired biological effects.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.
Receptors: It can bind to receptors on the cell surface, triggering signaling cascades that result in cellular responses.
DNA/RNA: The compound may interact with nucleic acids, affecting gene expression and protein synthesis.
Comparación Con Compuestos Similares
N-(4-nitrophenyl)-4-phenyl-1,3-thiazol-2-amine: Similar structure but with the nitro group at the fourth position of the phenyl ring.
N-(3-nitrophenyl)-4-methyl-1,3-thiazol-2-amine: Similar structure but with a methyl group instead of a phenyl group at the fourth position of the thiazole ring.
N-(3-nitrophenyl)-4-phenyl-1,3-oxazol-2-amine: Similar structure but with an oxygen atom instead of sulfur in the heterocyclic ring.
Uniqueness: N-(3-nitrophenyl)-4-phenyl-1,3-thiazol-2-amine is unique due to the specific positioning of the nitrophenyl and phenyl groups on the thiazole ring This arrangement imparts distinct electronic and steric properties, influencing the compound’s reactivity and biological activity
Propiedades
IUPAC Name |
N-(3-nitrophenyl)-4-phenyl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O2S/c19-18(20)13-8-4-7-12(9-13)16-15-17-14(10-21-15)11-5-2-1-3-6-11/h1-10H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNXUUUQAKQXJFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B5768371.png)

![3-[(2-Chlorophenyl)methylthio]-4-methyl-5-(4-pyridyl)-1,2,4-triazole](/img/structure/B5768380.png)

![(2E)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-3-(3-nitrophenyl)prop-2-enamide](/img/structure/B5768399.png)
![methyl 4-{[4-(hydroxymethyl)-2-methoxyphenoxy]methyl}benzoate](/img/structure/B5768404.png)
![N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-3-methylbenzamide](/img/structure/B5768410.png)


![N-[(2-chlorophenyl)methyl]-1-phenylcyclohexane-1-carboxamide](/img/structure/B5768443.png)
![2-[(4,6-diamino-2-pyrimidinyl)thio]-1-(4-fluorophenyl)ethanone](/img/structure/B5768456.png)


